molecular formula C12H15N B2664145 N-cyclopropyl-2,3-dihydro-1H-inden-1-amine CAS No. 52681-23-9

N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2664145
CAS No.: 52681-23-9
M. Wt: 173.259
InChI Key: MTEKEZBZHMHEHF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C12H15N and a molecular weight of 173.26 g/mol It is a derivative of indanamine, featuring a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indanone with cyclopropylamine in the presence of a reducing agent . The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include cyclopropyl-substituted indanones, reduced amine derivatives, and various substituted indanamines .

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The cyclopropyl group enhances its binding affinity to certain receptors, potentially modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions .

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEKEZBZHMHEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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